PARP Superfamily Selectivity
IWR-1-endo is a selective tankyrase inhibitor that does not inhibit PARP1 or PARP2 at relevant concentrations, whereas XAV939 is a promiscuous tankyrase inhibitor that also potently inhibits PARP1 and PARP2. This selectivity difference is a critical differentiator for experiments where PARP1/2-mediated effects could confound interpretation [1].
| Evidence Dimension | Selectivity against PARP family enzymes (IC50) |
|---|---|
| Target Compound Data | TNKS1 IC50 = 131 nM, TNKS2 IC50 = 56 nM; PARP1/2 IC50 >18.75 µM |
| Comparator Or Baseline | XAV939: TNKS1 IC50 = 11 nM, TNKS2 IC50 = 4 nM, PARP1 IC50 = 2200 nM, PARP2 IC50 = 114 nM; Olaparib: PARP1/2 inhibitor |
| Quantified Difference | IWR-1-endo shows >143-fold selectivity for TNKS2 over PARP1; XAV939 shows ~550-fold selectivity for TNKS2 over PARP1 (4 nM vs. 2200 nM) but retains significant PARP2 inhibition (114 nM) |
| Conditions | In vitro auto-PARsylation assays for TNKS1/2; L-Wnt-STF reporter assays for Wnt activity |
Why This Matters
When selecting a tool compound for Wnt/β-catenin pathway studies, IWR-1-endo provides a cleaner tankyrase-specific profile, minimizing off-target PARP1/2 inhibition that could introduce confounding DNA damage response or transcriptional effects.
- [1] Holsworth DD, Krauss S. Tankyrase inhibitors. In: Annual Reports in Medicinal Chemistry. Vol 47. Elsevier; 2012:123-138. doi:10.1016/B978-0-12-396492-2.00008-4 View Source
